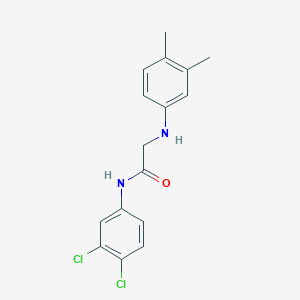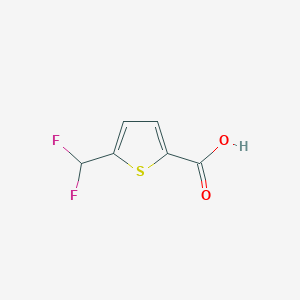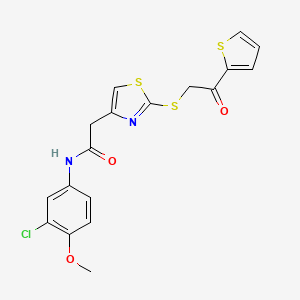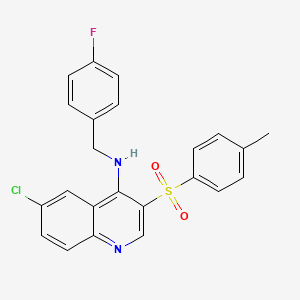
1-Isopropyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Isopropyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea” is a chemical compound that contains a thiophene ring . Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives are essential heterocyclic compounds with a variety of properties and applications .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .
Molecular Structure Analysis
The molecular structure of “1-Isopropyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea” includes a thiophene ring, which is a five-membered ring containing one sulfur atom . The compound also contains isopropyl and propyl groups, as well as a urea group.
Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For instance, 1,3-enynes can undergo cyclization reactions to produce 2,3,5-trisubstituted thiophenes . The nature of the sulfur reagent can have a significant impact on reaction selectivity .
Applications De Recherche Scientifique
- Thiophene derivatives, including our compound of interest, have been studied as corrosion inhibitors in industrial chemistry. Their ability to protect metal surfaces from degradation due to oxidation or chemical reactions makes them valuable for applications in materials science .
- Thiophene-based molecules play a crucial role in the development of organic semiconductors. These materials find applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The π-conjugated structure of thiophenes allows for efficient charge transport, making them promising candidates for electronic devices .
- Thiophene-containing compounds exhibit diverse pharmacological activities. For instance:
- Anticancer : Some thiophenes possess anticancer properties, making them relevant for drug discovery .
- Anti-inflammatory : Certain thiophenes show anti-inflammatory effects, potentially aiding in the treatment of inflammatory conditions .
- Antimicrobial : Thiophenes have demonstrated antimicrobial activity against various pathogens .
- Antihypertensive and Anti-atherosclerotic : Other thiophene derivatives may contribute to managing hypertension and atherosclerosis .
- Specific drugs incorporate thiophene moieties. For example:
- Researchers employ various synthetic routes to obtain thiophene derivatives:
- Scientists continue to explore the biological effects of thiophene derivatives. Their structural diversity and pharmacological properties make them intriguing candidates for drug development and other applications .
Corrosion Inhibition
Organic Semiconductors
Pharmacological Properties
Drug Development
Synthetic Methods
Potential Biologically Active Compounds
Orientations Futures
The future directions for the study and application of “1-Isopropyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. Thiophene derivatives are of interest to many scientists due to their potential as biologically active compounds .
Mécanisme D'action
Target of Action
The compound contains a thiophene ring, which is a common structural motif in biologically active compounds . Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
The mode of action would depend on the specific biological targets of the compound. For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Given the biological activities associated with other thiophene derivatives, it could potentially be involved in a variety of pathways related to inflammation, cancer, microbial infection, hypertension, and atherosclerosis .
Propriétés
IUPAC Name |
1-(2-methyl-2-thiophen-3-ylpropyl)-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2OS/c1-9(2)14-11(15)13-8-12(3,4)10-5-6-16-7-10/h5-7,9H,8H2,1-4H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLDYOBWNXGVOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC(C)(C)C1=CSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2519157.png)
![N-[3-(fluoren-9-ylideneamino)oxy-2-hydroxypropyl]-N-(furan-2-ylmethyl)methanesulfonamide](/img/structure/B2519159.png)

![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2519162.png)









